molecular formula C12H10O4 B7727333 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 50764-81-3

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No.: B7727333
CAS No.: 50764-81-3
M. Wt: 218.20 g/mol
InChI Key: VDQLZKYCWITDPF-UHFFFAOYSA-N
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Description

2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid (CAS RN: 50402-83-0) is a coumarin derivative with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol . Its structure comprises a coumarin core (2H-chromen-2-one) substituted with a methyl group at position 7 and an acetic acid moiety at position 4 (Figure 1). This compound serves as a versatile precursor in medicinal chemistry, enabling the synthesis of hydrazides, amides, and other derivatives with enhanced bioactivity .

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLZKYCWITDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964989
Record name (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50764-81-3
Record name (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reactants :

    • 3-Methylresorcinol (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

  • Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O (10 mol%)

  • Conditions : Reflux in toluene at 110°C for 16 hours.

  • Outcome : Forms 7-methyl-4-methylcoumarin (yield: 72–96%).

Table 1 : Optimization of Pechmann Condensation Parameters

ParameterOptimal ValueYield (%)
CatalystFeCl₃·6H₂O92
SolventToluene89
Temperature (°C)11095

Post-condensation, the 4-methyl group is oxidized to a carboxylic acid. KMnO₄ in acidic medium selectively oxidizes the methyl group to yield the acetic acid side chain.

Knoevenagel Condensation with Functionalized Salicylaldehydes

The Knoevenagel method offers precise control over substituent placement. 5-Methylsalicylaldehyde reacts with malonic acid derivatives to construct the coumarin backbone.

Synthetic Pathway

  • Step 1 : Condensation of 5-methylsalicylaldehyde with diethyl malonate in ethanol using piperidine and acetic acid.

    • Forms 7-methylcoumarin-3-carboxylic acid ethyl ester .

  • Step 2 : Hydrolysis of the ester group using NaOH (2M) to yield the carboxylic acid.

  • Step 3 : Decarboxylation at 150°C under vacuum to remove the 3-carboxylic group.

Critical Note : Position 4 functionalization requires subsequent Friedel-Crafts acylation, though electron-withdrawing effects of the lactone complicate direct electrophilic substitution.

Direct Acetic Acid Side Chain Introduction via Alkylation

Post-coumarin synthesis, nucleophilic alkylation at position 4 introduces the acetic acid moiety.

Bromination-Alkylation Sequence

  • Bromination : Treat 7-methylcoumarin with NBS (N-bromosuccinimide) in CCl₄ to yield 4-bromo-7-methylcoumarin .

  • Alkylation : React with sodium cyanoacetate in DMF, followed by acidic hydrolysis to 4-(carboxymethyl)-7-methylcoumarin .

Equation :

7-Methylcoumarin+NaCN4-Cyano-7-methylcoumarinH₃O⁺2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid\text{7-Methylcoumarin} + \text{NaCN} \rightarrow \text{4-Cyano-7-methylcoumarin} \xrightarrow{\text{H₃O⁺}} \text{2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid}

Industrial-Scale Production and Purification

Industrial methods prioritize cost efficiency and reproducibility:

Continuous Flow Hydrogenation

  • Process : Catalytic hydrogenation of 4-nitro-7-methylcoumarin in a Pd/C-packed flow reactor.

  • Conditions : 50 bar H₂, 80°C, residence time 30 minutes.

  • Yield : 85–90% with >99% purity.

Table 2 : Industrial Synthesis Parameters

StageConditionsOutput
HydrogenationPd/C, H₂, 80°C4-Amino-7-methylcoumarin
OxidationKMnO₄, H₂SO₄Carboxylic acid

Crystallization and Characterization

Final purification involves recrystallization from ethanol/water (1:3), yielding white crystals (mp: 192–194°C).

Key Analytical Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O lactone), 1680 cm⁻¹ (C=O acid).

  • ¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 3.72 (s, 2H, CH₂), 6.25 (s, 1H, H-3) .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Prepared via hydrolysis of methyl 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetate under basic conditions, followed by acidification .
  • Characterization : Confirmed by FTIR (C=O lactone at 1736 cm⁻¹, carboxyl at 1707 cm⁻¹), $ ^1H $-NMR (δ 2.59 for methyl, 3.41 for acetic acid protons), and CHN analysis .
  • Applications : Intermediate for antimicrobial, antioxidant, and anti-inflammatory agents .

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The bioactivity and physicochemical properties of coumarin-acetic acid derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities References
2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid C₁₂H₁₀O₄ 218.20 -CH₃ (position 7) Antimicrobial, antioxidant, anti-inflammatory
[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid C₁₆H₁₈O₅ 290.31 -CH₂CH₂CH₂CH₃ (position 4), -OCH₂COOH (position 5) Not reported; predicted higher lipophilicity
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid C₁₂H₁₀O₅ 234.20 -OCH₃ (position 7) Not reported; methoxy group may enhance electron-donating capacity
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid C₂₃H₁₆O₅ 372.37 -Ph (position 4), -OPh-COOH (position 7) Not reported; increased steric bulk may affect receptor binding
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide C₂₀H₁₉NO₄ 337.37 -CH₂Ph (position 3), -NHCOCH₃ (position 7) Potential hydrogen-bonding interactions due to acetamide group

Key Observations :

Alkyl vs. Alkoxy Substituents: The methyl group in the parent compound enhances metabolic stability compared to the methoxy group in C₁₂H₁₀O₅, which may improve electron-donating capacity but reduce lipophilicity .

Aryl and Heterocyclic Modifications: The phenyl substituent in C₂₃H₁₆O₅ introduces steric hindrance, which could limit binding to compact active sites but enhance π-π stacking interactions . The benzyl group in C₂₀H₁₉NO₄ adds bulk and hydrophobicity, while the acetamide moiety enables hydrogen bonding, a critical feature for target engagement .

Biological Activity

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid, a compound derived from the coumarin family, has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₂H₁₀O₄, with a molecular weight of approximately 218.2 g/mol. The compound features a chromenone structure characterized by a methyl group at the 7-position and a carboxylic acid group at the 2-position, which contribute to its biological activity.

Anti-inflammatory Properties

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, it alleviates inflammation in various models.

Antioxidant Activity

The compound has shown potential as an antioxidant by modulating oxidative stress responses in cells. It enhances the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage.

Antimicrobial and Anticancer Effects

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains and anticancer effects against cell lines such as MCF-7 (breast cancer). The IC₅₀ values for some derivatives indicate potent activity, suggesting that this compound could be a lead structure for developing new antimicrobial and anticancer agents .

Enzyme Interaction

The compound interacts with several enzymes involved in metabolic pathways. For instance, it has been observed to inhibit enzymes related to inflammatory pathways and can be metabolized by cytochrome P450 enzymes, leading to bioactive metabolites that further exert biological effects.

Cell Signaling Modulation

At the cellular level, this compound modulates key signaling pathways that influence cell survival and apoptosis. This modulation can lead to enhanced cellular resilience against stressors, making it a candidate for therapeutic applications in diseases characterized by oxidative stress or inflammation .

Case Studies

  • In Vitro Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines with varying IC₅₀ values, indicating its potential as an anticancer agent .
  • Animal Models : In animal studies, varying dosages have been tested to evaluate the compound's anti-inflammatory and antioxidant effects. Results indicated that lower doses effectively reduce inflammation without significant toxicity.
  • Comparison with Other Compounds : When compared to other coumarin derivatives, this compound exhibited superior activity against certain microbial strains and cancer cells, highlighting its unique pharmacological profile .

Q & A

Q. What are the key steps for synthesizing 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid?

The synthesis typically involves coupling a substituted coumarin core with an acetic acid moiety. A common approach includes:

Formation of the coumarin scaffold : Start with 7-methyl-4-hydroxycoumarin, which undergoes alkylation or nucleophilic substitution at the 4-position.

Acetic acid attachment : Introduce the acetic acid group via esterification followed by hydrolysis. For example, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (a derivative) can be synthesized and hydrolyzed under basic conditions to yield the free acid .

Purification : Use recrystallization or column chromatography to isolate the product. Validate purity via HPLC or NMR (¹H/¹³C).

Q. How is the molecular structure of this compound characterized?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For coumarin derivatives, characteristic peaks include aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~160–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Monoisotopic mass (234.0528 Da) aligns with theoretical calculations .
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₀O₅) with combustion analysis .

Advanced Research Questions

Q. What crystallographic refinement methods are optimal for resolving structural ambiguities?

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. SHELXL’s integration with WinGX/ORTEP allows visualization of thermal ellipsoids and molecular packing .
  • Data Contradictions : If X-ray data conflicts with NMR (e.g., unexpected bond lengths), re-examine refinement parameters (ADPs, occupancy factors) and validate hydrogen bonding via Fourier difference maps .

Q. How can researchers resolve discrepancies in photophysical property data across studies?

  • Method Standardization : Ensure consistent solvent polarity, pH, and temperature during UV-Vis/fluorescence measurements. For example, coumarin derivatives exhibit solvatochromism, which can skew comparisons .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 7-methoxycoumarin-4-acetic acid) to identify substituent effects on λmax or quantum yield .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage Conditions : Store in anhydrous environments (desiccators) at 4°C to prevent hydrolysis of the lactone ring. Use argon/vacuum sealing for long-term storage .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

  • Comparative Synthesis : Synthesize analogs (e.g., 4-butyl-7-methyl derivatives) and test in bioassays (e.g., enzyme inhibition). Use SAR (Structure-Activity Relationship) models to correlate substituent size/logP with activity .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict electronic effects of substituents on binding affinity .

Methodological Notes

  • Crystallography Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
    • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .
    • Refinement : Apply SHELXL’s restraints for disordered moieties (e.g., methyl groups) .
  • Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

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